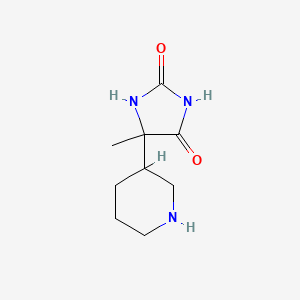
1-(3,5-Dichlorobenzoyl)piperazine hydrochloride
Vue d'ensemble
Description
1-(3,5-Dichlorobenzoyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H13Cl3N2O It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms
Méthodes De Préparation
The synthesis of 1-(3,5-Dichlorobenzoyl)piperazine hydrochloride typically involves the reaction of 3,5-dichlorobenzoyl chloride with piperazine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Analyse Des Réactions Chimiques
1-(3,5-Dichlorobenzoyl)piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The compound can be hydrolyzed to yield 3,5-dichlorobenzoic acid and piperazine.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing or reducing agents depending on the desired reaction.
Applications De Recherche Scientifique
1-(3,5-Dichlorobenzoyl)piperazine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dichlorobenzoyl)piperazine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to and modulate the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
1-(3,5-Dichlorobenzoyl)piperazine hydrochloride can be compared to other piperazine derivatives, such as:
1-(4-Chlorobenzoyl)piperazine: Similar in structure but with different substitution patterns, leading to different chemical and biological properties.
1-(3,4-Dichlorobenzoyl)piperazine: Another derivative with different chlorine substitution, affecting its reactivity and applications.
1-(3,5-Difluorobenzoyl)piperazine:
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.
Propriétés
IUPAC Name |
(3,5-dichlorophenyl)-piperazin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O.ClH/c12-9-5-8(6-10(13)7-9)11(16)15-3-1-14-2-4-15;/h5-7,14H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSCFRBAMVLHPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC(=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


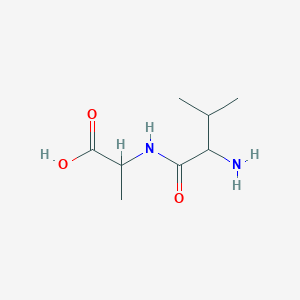
![[4-(Methoxymethyl)phenyl]acetonitrile](/img/structure/B3375614.png)
![4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine](/img/structure/B3375617.png)
![3-cyclopropyl-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3375628.png)
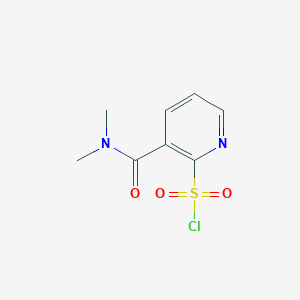
![6-ethyl-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3375634.png)
![2-{[5-(propan-2-yl)-1,2-oxazol-3-yl]methoxy}ethan-1-amine](/img/structure/B3375636.png)
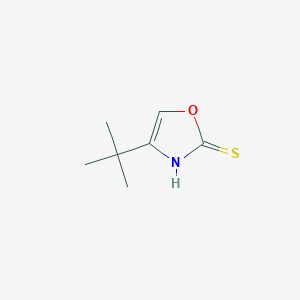
![1-(Benzo[d][1,3]dioxol-5-yl)butan-2-ol](/img/structure/B3375661.png)

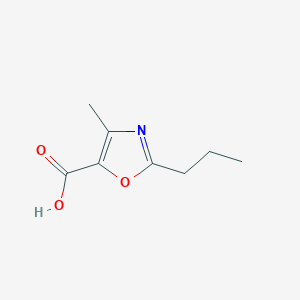
![4-[(2,4-Dichlorophenyl)methoxy]-3-methoxybenzoic acid](/img/structure/B3375693.png)
